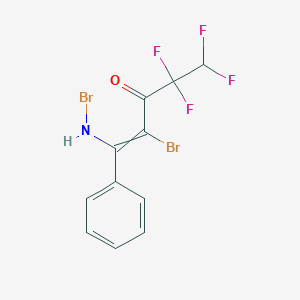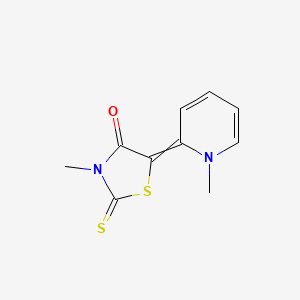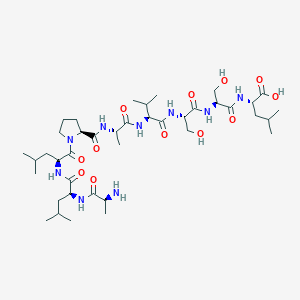
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a dihydro configuration at the 2 and 3 positions The (2R) designation indicates the specific stereochemistry of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 2,6-dimethylpyridine derivative with a suitable electrophile can lead to the formation of the desired pyridinone ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydro form to fully saturated pyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridinone compounds
Aplicaciones Científicas De Investigación
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the presence of a hydroxyl group and a quinolone ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and applications.
Uniqueness
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(2R)-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(9)4-6(2)8-5/h3,6,8H,4H2,1-2H3/t6-/m1/s1 |
Clave InChI |
JVXAQAHGKRRAPU-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C=C(N1)C |
SMILES canónico |
CC1CC(=O)C=C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
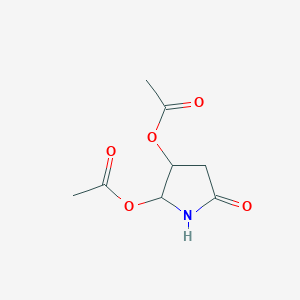
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
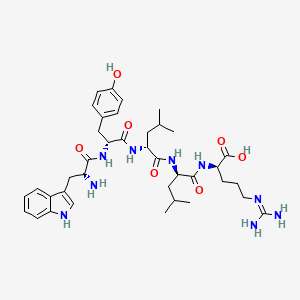
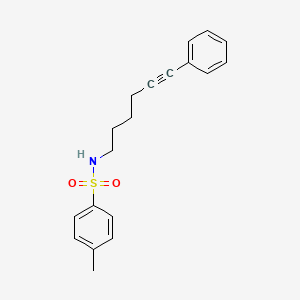
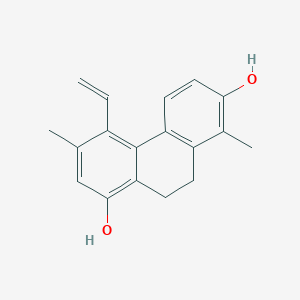
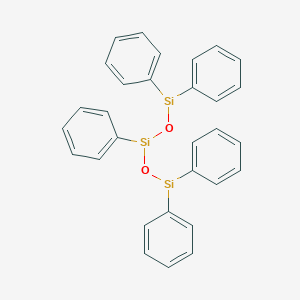
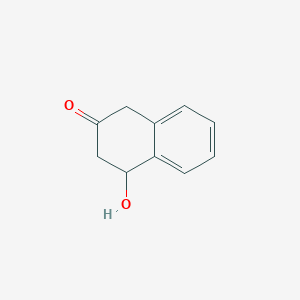

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
